molecular formula C38H31CoN6O10S2 B12684269 Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) CAS No. 29616-23-7

Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)

Cat. No.: B12684269
CAS No.: 29616-23-7
M. Wt: 854.8 g/mol
InChI Key: SHWFWFHHPAZQIM-UHFFFAOYSA-K
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Description

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) is a complex compound with a unique structure that includes cobalt as a central metal ion coordinated with azo and hydroxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes .

Scientific Research Applications

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, hydrogen bonding, and van der Waals interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)
  • Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-(N-methylsulphamoyl)phenyl]azo]-1-naphthyl]acetamidato(2-)]cobaltate(1-)

Uniqueness

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) is unique due to its specific coordination environment and the presence of both azo and hydroxy groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

29616-23-7

Molecular Formula

C38H31CoN6O10S2

Molecular Weight

854.8 g/mol

IUPAC Name

8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron

InChI

InChI=1S/2C19H17N3O5S.Co/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;/h2*3-10,24-25H,1-2H3,(H,20,23);/q;;+3/p-3

InChI Key

SHWFWFHHPAZQIM-UHFFFAOYSA-K

Canonical SMILES

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Co+3]

Origin of Product

United States

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